Anguizole vs. Clemizole: 25.8-Fold Improvement in Antiviral Potency Against HCV
Anguizole demonstrates a 25.8-fold increase in antiviral potency compared to the NS4B inhibitor clemizole. Anguizole inhibits genotype 1b HCV replication with an EC50 of 310 nM, whereas clemizole exhibits an EC50 of 8 µM against an HCV-2a clone [1][2]. While these assays differ in genotype (1b vs. 2a), the substantial potency difference highlights Anguizole's enhanced efficacy within the NS4B inhibitor class. This translates to a lower effective concentration required for in vitro studies.
| Evidence Dimension | Antiviral Potency (EC50) |
|---|---|
| Target Compound Data | 310 nM (genotype 1b HCV replicon) |
| Comparator Or Baseline | Clemizole: 8 µM (HCV-2a clone) |
| Quantified Difference | Anguizole is 25.8-fold more potent (8,000 nM / 310 nM) |
| Conditions | Genotype 1b HCV replicon assay for Anguizole; HCV-2a clone for Clemizole. |
Why This Matters
This significant potency advantage allows researchers to use lower concentrations of Anguizole, reducing potential off-target effects and conserving compound in experimental setups.
- [1] Choi M, et al. A hepatitis C virus NS4B inhibitor suppresses viral genome replication by disrupting NS4B's dimerization/multimerization as well as its interaction with NS5A. Virus Genes. 2013 Dec;47(3):395-407. View Source
- [2] Peptidedb. Clemizole product database. View Source
